molecular formula C33H35N3O7S B2827523 N-(3,4-dimethoxyphenethyl)-6-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688061-44-1

N-(3,4-dimethoxyphenethyl)-6-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

Cat. No. B2827523
CAS RN: 688061-44-1
M. Wt: 617.72
InChI Key: ZMAUKOOGZYQVAG-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-6-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a useful research compound. Its molecular formula is C33H35N3O7S and its molecular weight is 617.72. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Quinazoline derivatives have been extensively studied for their synthesis methods and chemical properties. For instance, the synthesis of quinazolines often involves reactions with various intermediates, such as 2-(2-amino-4,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline and 6-(2-amino-4,5-dimethoxyphenyl)-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]quinoline, to prepare a wide variety of dihydro-quinazolines through reactions with triethyl orthoformate, cyanogen bromide, urea, and carbon disulfide (Phillips & Castle, 1980). Such synthetic strategies demonstrate the versatility of quinazoline chemistry and its potential for generating novel compounds with various biological activities.

Antimicrobial Activity

Quinazoline derivatives have shown promise in antimicrobial applications. For example, quinazoline-based thiourea/4-thiazolidinone/chalcone hybrids have been synthesized and evaluated for their efficacy against several bacteria and fungi, demonstrating potent antimicrobial properties (Shah et al., 2015). These findings highlight the potential of quinazoline derivatives in addressing drug-resistant microbial strains and contributing to the development of new antimicrobial agents.

Antitumor Activity

Research has also focused on the antitumor potential of quinazoline derivatives. A study on 3-benzyl-substituted-4(3H)-quinazolinones revealed broad-spectrum antitumor activity, with certain compounds showing significant potency compared to the positive control 5-fluorouracil. This research underscores the potential of quinazoline derivatives as anticancer agents, offering insights into their mechanisms of action and therapeutic applications (Al-Suwaidan et al., 2016).

Antioxidant and Cytotoxic Activity

The antioxidant and cytotoxic activities of quinazoline derivatives have been explored, with studies showing that new polyphenolic derivatives of quinazolin-4(3H)-one exhibit significant antioxidant activity and cytotoxicity against cancerous cell lines. This research suggests that quinazoline derivatives could serve as a basis for developing new therapeutic agents with antioxidant and anticancer properties (Pele et al., 2022).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N3O7S/c1-40-27-13-12-22(17-28(27)41-2)14-15-34-31(38)11-7-4-8-16-36-32(39)24-18-29-30(43-21-42-29)19-25(24)35-33(36)44-20-26(37)23-9-5-3-6-10-23/h3,5-6,9-10,12-13,17-19H,4,7-8,11,14-16,20-21H2,1-2H3,(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAUKOOGZYQVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)C5=CC=CC=C5)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-6-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

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